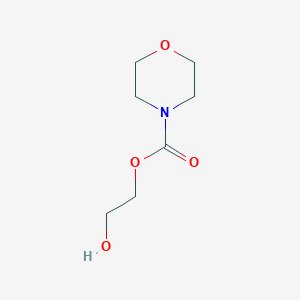![molecular formula C9H4Br4O B14628250 1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene CAS No. 54784-88-2](/img/structure/B14628250.png)
1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene is a brominated aromatic compound It consists of a benzene ring substituted with three bromine atoms and an additional bromoprop-2-yn-1-yl group attached via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3,5-tribromobenzene, which is commercially available or can be synthesized by bromination of benzene.
Etherification: The key step involves the etherification of 1,3,5-tribromobenzene with 3-bromoprop-2-yn-1-ol. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the alkyne moiety.
Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea can be used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be used.
Coupling Reactions: Palladium catalysts and copper iodide (CuI) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Chemical Biology: The compound can be used as a probe to study biological processes involving brominated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene depends on its specific application
Covalent Bond Formation: The bromine atoms can
Propiedades
Número CAS |
54784-88-2 |
|---|---|
Fórmula molecular |
C9H4Br4O |
Peso molecular |
447.74 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2-(3-bromoprop-2-ynoxy)benzene |
InChI |
InChI=1S/C9H4Br4O/c10-2-1-3-14-9-7(12)4-6(11)5-8(9)13/h4-5H,3H2 |
Clave InChI |
MGKSSJKEDYEURY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCC#CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


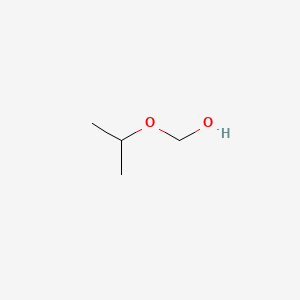
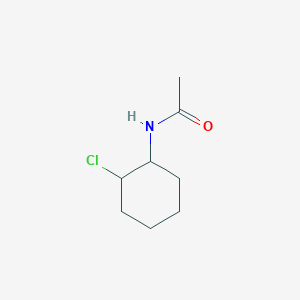
![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
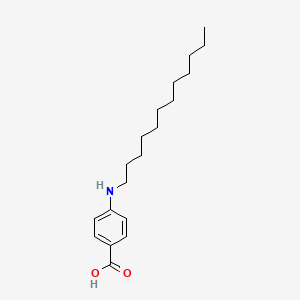



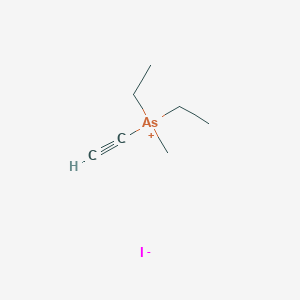
![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
